4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)-
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Overview
Description
4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)- is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)- typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the dibenzo(d,h)(1,3,6)triazonin-6-yl and ethoxyphenyl groups. Common reagents and catalysts used in these reactions include chloroform, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar core structures but different substituents.
Dibenzo(d,h)(1,3,6)triazonin derivatives: Compounds with variations in the triazonin ring system.
Ethoxyphenyl derivatives: Compounds with different functional groups attached to the ethoxyphenyl moiety.
Uniqueness
The uniqueness of 4-Thiazolidinone, 3-((2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)methyl)-2-((4-ethoxyphenyl)imino)- lies in its combination of functional groups and structural features
Properties
CAS No. |
103687-06-5 |
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Molecular Formula |
C32H26ClN5O2S |
Molecular Weight |
580.1 g/mol |
IUPAC Name |
3-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H26ClN5O2S/c1-2-40-24-15-13-23(14-16-24)34-32-38(30(39)20-41-32)19-29-35-26-17-12-22(33)18-25(26)31(21-8-4-3-5-9-21)37-28-11-7-6-10-27(28)36-29/h3-18,37H,2,19-20H2,1H3 |
InChI Key |
PKDPLQHDGUHIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)CC3=NC4=CC=CC=C4NC(=C5C=C(C=CC5=N3)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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